Structural Regioisomeric Differentiation Versus the Sphingosine Kinase Inhibitor SKI-II (CAS 312636-16-1)
4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol (CAS 2279124-38-6) is the 2,5-regioisomer of the well-characterized sphingosine kinase inhibitor SKI-II (CAS 312636-16-1), which bears the identical molecular formula (C15H11ClN2OS) but with a 2,4-substitution pattern. SKI-II inhibits sphingosine kinase with an IC50 of 0.5 μM and additionally inhibits dihydroceramide desaturase-1 (Des1) . The target compound relocates the aminophenol moiety from position 2 (as in SKI-II) to position 5 of the thiazole, with the 4-chlorophenyl group fixed at position 2. This structural difference reorients the hydrogen-bond donor/acceptor geometry: the phenolic -OH and secondary amine -NH remain present in both isomers but occupy distinct vectors relative to the chlorophenyl moiety, creating a unique pharmacophore. The positional isomerism is structurally confirmed by distinct InChIKey identifiers: FJYXLIFNUIMSSK-UHFFFAOYSA-N for the 2,5-isomer versus ZFGXZJKLOFCECI-UHFFFAOYSA-N for the 2,4-isomer (SKI-II) .
| Evidence Dimension | Thiazole substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 2,5-substitution: 4-chlorophenyl at position 2, 4-aminophenol at position 5 (InChIKey: FJYXLIFNUIMSSK-UHFFFAOYSA-N) |
| Comparator Or Baseline | SKI-II (2,4-substitution): 4-chlorophenyl at position 4, 4-aminophenol at position 2 (InChIKey: ZFGXZJKLOFCECI-UHFFFAOYSA-N); SK IC50 = 0.5 μM |
| Quantified Difference | Positional isomer with distinct connectivity; SKI-II has confirmed SK IC50 = 0.5 μM; no SK inhibition data available for the 2,5-isomer. |
| Conditions | Structural identity confirmed by PubChem/InChIKey comparison; SKI-II IC50 determined via recombinant human GST-SK1 enzyme assay |
Why This Matters
The distinct 2,5-substitution pattern differentiates this compound from the extensively characterized 2,4-isomer (SKI-II), offering a structurally unique scaffold for profiling against alternative target classes (e.g., CDKs, mGluR5) where thiazol-5-yl connectivity has proven critical for potency.
- [1] Aurelio L, Scullino CV, Pitman MR, et al. From Sphingosine Kinase to Dihydroceramide Desaturase: A Structure-Activity Relationship (SAR) Study of the Enzyme Inhibitory and Anticancer Activity of 4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenol (SKI-II). J Med Chem. 2016;59(3):965-984. doi:10.1021/acs.jmedchem.5b01439. View Source
- [2] PubChem. 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol (CID 135563623) vs. 4-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]phenol (CID 9910393). Available at: https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026-04-29). View Source
